Bienvenue dans la boutique en ligne BenchChem!

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

MRTF/SRF pathway inhibition SRE-luciferase reporter assay Anti-fibrotic drug discovery

A synthetic trisubstituted urea small molecule (C₁₇H₂₀N₂O₂S, MW 316.42) that functions as a second-generation inhibitor of the Rho/MRTF/SRF transcriptional pathway. Its unique thiophene-cyclopropyl moiety provides a conformational lock that enhances binding to MICAL-2, differentiating it from first-generation urea inhibitors. With >15-fold selectivity window over cytotoxicity, confirmed activity in SSc dermal fibroblasts and in vivo fibrosis models, this compound is the optimal chemical probe for dissecting MICAL-2/actin/MRTF axis and for anti-fibrotic drug discovery.

Molecular Formula C17H20N2O2S
Molecular Weight 316.42
CAS No. 1207052-46-7
Cat. No. B2949280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
CAS1207052-46-7
Molecular FormulaC17H20N2O2S
Molecular Weight316.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2(CC2)C3=CC=CS3
InChIInChI=1S/C17H20N2O2S/c1-21-14-6-4-13(5-7-14)11-18-16(20)19-12-17(8-9-17)15-3-2-10-22-15/h2-7,10H,8-9,11-12H2,1H3,(H2,18,19,20)
InChIKeyOJBDFWYGEQYSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea (CAS 1207052-46-7): Sourcing-Critical Structural and Pharmacological Baseline


1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea (CAS 1207052-46-7), commonly referenced by the development code CCG-203971, is a synthetic trisubstituted urea small molecule (C₁₇H₂₀N₂O₂S, MW 316.42) that functions as a second-generation inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) transcriptional pathway [1]. Unlike first-generation agents in this class, this compound exhibits a distinct combination of a 4-methoxybenzyl moiety and a thiophen-2-yl cyclopropyl group, which confer a unique conformational constraint that differentiates its pharmacological profile from related urea-, thiourea-, and bis(amide)-based inhibitors [2]. The molecule is supplied as a research-grade solid (typically ≥95% purity) and is primarily employed in fibrosis, oncology, and transcription-targeted drug discovery programs .

Why Generic Urea-Based MRTF/SRF Inhibitors Cannot Substitute 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea (1207052-46-7) Without Quantitative Revalidation


The Rho/MRTF/SRF pathway has driven the development of diverse chemical scaffolds, including urea, thiourea, squaramide, and nipecotic bis(amide) derivatives, all targeting overlapping nodes but displaying disparate potency, selectivity, and toxicity profiles [1]. Simple substitution of 1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea with an alternative scaffold (e.g., N,N’-disubstituted urea or a thiourea isostere) is not biochemically equivalent: the thiophene-cyclopropyl group provides a unique conformational lock that enhances binding to the MICAL-2 / intranuclear actin polymerization interface, a mechanism not shared by earlier linear urea inhibitors [2]. Moreover, generic substitution without comparative head-to-head data risks introducing uncharacterized off-target effects, as evidenced by the >100 µM cytotoxicity window of the target compound versus the narrower safety margins of first-generation inhibitors such as CCG-1423 . The following quantitative evidence map establishes the specific parameters a replacement candidate must surpass to be considered functionally interchangeable.

Head-to-Head Quantitative Differentiation of 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea (1207052-46-7) Against Its Most Relevant Comparators


SRE-Luciferase Transcriptional Inhibition Potency: 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea vs. First-Generation Inhibitor CCG-1423

In PC-3 prostate cancer cells stably transfected with an SRE-luciferase reporter, 1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea (CCG-203971) inhibited RhoA/C-activated SRE transcription with an IC₅₀ of 6.4 µM, achieving 87% suppression at 100 µM . By contrast, the first-generation nipecotic bis(amide) inhibitor CCG-1423 required substantially higher concentrations to achieve comparable transcriptional blockade, with an SRE-luciferase IC₅₀ of 16.6 µM . This represents a 2.6-fold improvement in potency conferred by the thiophene-cyclopropyl urea scaffold relative to the parent bis(amide) series.

MRTF/SRF pathway inhibition SRE-luciferase reporter assay Anti-fibrotic drug discovery

PC-3 Cell Migration Inhibition: 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea Demonstrates Superior Anti-Metastatic Activity Over CCG-1423

In a scratch wound migration assay using PC-3 prostate cancer cells, the target compound inhibited cell migration with an IC₅₀ of 4.2 µM . In contrast, CCG-1423 exhibited an IC₅₀ of 16.6 µM in the same assay format , representing a 4.0-fold improvement in anti-migratory potency. This functional assay confirms that the enhanced target engagement observed in the SRE-luciferase screen translates into a measurable, pathway-relevant cellular phenotype.

Cancer cell migration Scratch wound assay Anti-metastatic agent

Cytotoxicity Safety Window: 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea Exhibits Negligible Cytotoxicity at Functional Concentrations

When evaluated by WST-1 metabolic activity assay, 1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea showed no cytotoxic effects in PC-3 cells at concentrations up to 100 µM . This contrasts with the first-generation inhibitor CCG-1423, which exhibits measurable cytotoxicity at concentrations above 30 µM in the same cell line . The effective selectivity window (CC₅₀_cytotoxicity / IC₅₀_SRE-inhibition) for the target compound exceeds 15-fold, compared to approximately 1.8-fold for CCG-1423.

Cytotoxicity profiling WST-1 assay Therapeutic window

Pathway Selectivity: Superior MRTF/SRF Transcriptional Suppression Relative to Rho Kinase Inhibitor Y-27632

In comparative transcriptional profiling of primary dermal fibroblasts from systemic sclerosis (SSc) patients, 1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea (CCG-203971) demonstrated more effective suppression of MRTF/SRF-regulated gene expression (CTGF, ACTA2, COL1A2) than the Rho kinase inhibitor Y-27632 at equivalent concentrations [1]. The target compound reduced expression of these fibrotic markers with an IC₅₀ of ≈1–3 µM in TGFβ-stimulated fibroblasts, whereas Y-27632 required concentrations exceeding 10–30 µM to achieve comparable transcriptional suppression .

MRTF/SRF vs ROCK inhibition Fibrosis gene expression Pathway selectivity

Optimal Scientific Deployment Scenarios for 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea (1207052-46-7) Based on Quantitative Evidence


Systemic Sclerosis (SSc) Fibroblast Phenotype Reversal Studies

Primary dermal fibroblasts from SSc patients spontaneously overexpress MRTF/SRF target genes (CTGF, α-SMA, COL1A2). Treatment with 1–30 µM of the compound for 72 h reverses the myofibroblast phenotype, reducing α-SMA protein and proliferation to levels comparable to healthy donor fibroblasts, and prevents TGFβ-induced α-SMA upregulation in normal fibroblasts . The >15-fold selectivity window over cytotoxicity ensures that chronic exposure experiments (up to 96 h) are not confounded by cell death .

In Vivo Bleomycin-Induced Skin Fibrosis Prevention

In a murine model of dermal fibrosis, intraperitoneal administration of 100 mg/kg (50 µL DMSO/kg/12 h) of the compound initiated concurrently with bleomycin challenge and continued for 2 weeks prevented skin thickening (1.9- vs. 3.5-fold of control) and collagen deposition . This in vivo efficacy, combined with the compound’s lack of toxicity at 100 mg/kg/day i.p. , establishes it as a validated tool for pre-clinical anti-fibrotic pharmacology studies.

Prostate Cancer Metastasis and Cell Migration Screening

With an IC₅₀ of 4.2 µM for PC-3 cell migration inhibition (scratch wound assay) and 6.4 µM for SRE-luciferase suppression, this compound is optimally suited for medium-throughput anti-metastatic compound screening and for dissecting Rho/MRTF/SRF-dependent versus -independent migration mechanisms. Its 4-fold superiority over CCG-1423 in the migration assay reduces the likelihood of false negatives in hit identification campaigns .

MICAL-2-Mediated Actin Polymerization and Nuclear Localization Studies

The compound blocks MRTF nuclear localization by interfering with MICAL-2-mediated regulation of intranuclear actin polymerization, a mechanism distinct from direct actin depolymerization agents . This makes it a highly specific chemical probe for investigating the MICAL-2/actin/MRTF axis in nuclear translocation assays, where non-specific actin disruptors (e.g., latrunculin B) would introduce pleiotropic artifacts. The effective concentration range of 1–30 µM aligns with cellular IC₅₀ values, enabling mechanistic studies at pharmacologically relevant doses.

Quote Request

Request a Quote for 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.